Milbemycin D

概要

説明

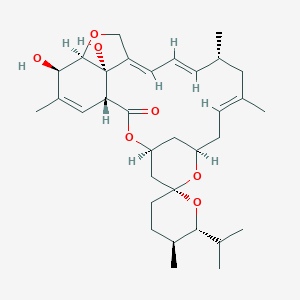

Milbemycin D is a 16-membered macrolide antibiotic belonging to the milbemycin family, produced by Streptomyces bingchenggensis and related actinomycetes . It exhibits potent nematocidal, insecticidal, and acaricidal activities due to its unique mechanism of action: binding to glutamate-gated chloride channels in invertebrates, causing paralysis and death . Structurally, this compound features a macrocyclic lactone core with hydroxyl groups at critical positions (e.g., C-5) and substituents such as methyl or ethyl groups at C-25, which influence its bioactivity and selectivity .

準備方法

Fermentation-Based Biosynthesis of Milbemycin D

Microbial Strain Selection and Culture Conditions

This compound is predominantly synthesized via submerged fermentation using Streptomyces hygroscopicus subsp. aureolacrimosus or related strains. These microorganisms produce milbemycins as secondary metabolites, with this compound constituting a major component of the extracellular milbemycin complex . The fermentation process requires precise control of pH, temperature, and dissolved oxygen levels, typically maintained at 7.2, 28°C, and 20–30% saturation, respectively .

Medium Composition and Optimization

The nutritional composition of the fermentation medium critically influences milbemycin yields. Initial unoptimized media produced only 425 µg/ml of milbemycins, but response surface methodology (RSM) and Plackett-Burman experimental designs have identified optimal concentrations for key components (Table 1) .

Table 1: Optimized Fermentation Medium for Milbemycin Production

| Component | Concentration (%, w/v) |

|---|---|

| Sucrose | 16.0 |

| Soybean flour | 2.0 |

| Yeast extract | 0.5 |

| Meat extract | 0.5 |

| KHPO | 0.05 |

| MgSO·7HO | 0.05 |

| FeSO·7HO | 0.005 |

| CaCO | 0.3 |

Carbon sources like sucrose enhance biomass growth, while nitrogen sources (soybean flour, yeast extract) promote antibiotic synthesis. Inorganic salts such as MgSO and FeSO act as enzyme cofactors for polyketide synthase (PKS), the key enzyme in milbemycin biosynthesis .

Fermentation Process Parameters

The fermentation cycle spans 10 days, with milbemycin titers monitored using high-performance liquid chromatography (HPLC). Agitation at 250 rpm ensures oxygen transfer, while fed-batch strategies prevent substrate inhibition. Post-fermentation, this compound is extracted via solvent partitioning (ethyl acetate or dichloromethane) and purified using silica gel chromatography .

Chemical Synthesis of this compound

Oxidation of Milbemycin Precursors

Industrial synthesis often begins with Milbemycin A3/A4, which are hydroxylated precursors. The oxidation step converts C5-OH to a ketone group, forming Milbemycin ketone, a direct precursor to this compound.

Catalytic Oxidation Using Piperidine Nitroxyl Radicals

Patent US9598429B2 discloses a method using hypochlorite (e.g., NaOCl) as the oxidant and 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives as catalysts . The reaction occurs in dichloromethane at −5–15°C, achieving a 91% conversion rate (Table 2) .

Table 2: Oxidation Conditions for Milbemycin Ketone Synthesis

| Parameter | Value |

|---|---|

| Catalyst | TEMPO derivatives |

| Oxidant | NaOCl (3.5:1 molar ratio) |

| Solvent | Dichloromethane |

| Temperature | −5–15°C |

| Reaction Time | 0.5–4 hours |

| Conversion Rate | 91% |

The TEMPO-hypochlorite system minimizes side reactions, such as over-oxidation or epoxidation, by selectively targeting the C5 hydroxyl group .

Halide-Promoted Oxidation

Potassium iodide (0.05–0.4:1 molar ratio) enhances reaction kinetics by generating hypohalous acid intermediates in situ. This method reduces catalyst loading by 30% while maintaining yields above 85% .

Hydroxyl Protection and Functionalization

Patent CN106565740A outlines a multi-step synthesis route starting from avilamycin, a structurally related macrolide . Key steps include:

-

Hydroxyl Protection : Acetylation of C5-OH using acetic anhydride and triethylamine in dichloromethane at 10°C .

-

Hydrolysis : Enzymatic cleavage of glycosidic bonds using 1,4-β-glucanase to yield deprotected intermediates .

-

Hydroxyl Elimination : Treatment with thionyl chloride (SOCl) and pyridine at −10°C to remove C13-OH .

Final Oxidation and Purification

The deprotected intermediate undergoes oxidation with calcium hypochlorite (Ca(ClO)) in ethyl acetate at 30–40°C, followed by oximation with hydroxylamine hydrochloride to yield this compound . Final purification involves sequential extractions, magnesium sulfate drying, and vacuum distillation, achieving a purity of 98.5% .

Comparative Analysis of Preparation Methods

Yield and Scalability

Fermentation methods yield milbemycin complexes containing 20–30% this compound, necessitating costly chromatographic separation . In contrast, chemical synthesis achieves >90% purity but requires expensive catalysts (e.g., TEMPO at $150–200/g) .

Environmental and Economic Considerations

The TEMPO-mediated oxidation generates minimal waste, as hypochlorite decomposes to NaCl and HO . Fermentation, while eco-friendly, demands high energy input for sterilization and agitation .

化学反応の分析

Milbemycin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学的研究の応用

Pharmacological Applications

Milbemycin D exhibits a broad spectrum of activity against various parasitic infections, particularly in veterinary contexts.

Antiparasitic Activity

- Heartworm Treatment : this compound is effective against Dirofilaria immitis, the causative agent of heartworm disease in dogs. A study indicated that a single oral dose of this compound (1 mg/kg) significantly reduced circulating microfilariae, with notable effects on intrauterine microfilariae and embryonic development over a 20-week period .

- Prophylactic Use : Research has demonstrated that this compound can prevent heartworm infections when administered monthly, confirming its efficacy in controlling Dirofilaria species .

Efficacy Against Other Parasites

- This compound has shown effectiveness against other nematodes and ectoparasites. It is often combined with praziquantel to enhance its efficacy against a range of parasites affecting companion animals .

Clinical Studies and Findings

Numerous clinical studies have validated the safety and efficacy of this compound in veterinary applications.

Safety Profile

In a clinical field study involving 249 dogs, this compound was administered as part of the Milbemax® formulation. The results indicated a 100% success rate in preventing Dirofilaria repens infections in treated dogs, with no significant adverse reactions reported .

Comparative Studies

A study comparing different dosages of this compound revealed variable responses among dogs, with shock-like reactions observed in some cases at higher doses (0.1-5 mg/kg). This highlights the importance of dosage regulation to minimize adverse effects while maximizing therapeutic benefits .

Diagnostic Applications

This compound's role extends beyond treatment; it also aids in diagnostic advancements for parasitic infections.

ELISA Development

Recent research has developed ELISA tests utilizing this compound to detect early exposure to Parelaphostrongylus tenuis in cervids. These tests demonstrated high sensitivity and specificity, proving useful for diagnosing infections in wildlife populations .

Summary Table of Key Studies

作用機序

Milbemycin D exerts its effects by opening glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . This leads to hyperpolarization of these cells, blocking signal transfer and resulting in paralysis and death of the target organisms . The molecular targets of this compound include specific high-affinity sites on the chloride channels, which are not present in mammals, thus explaining its low toxicity to mammals .

類似化合物との比較

Milbemycins and avermectins share structural similarities but differ in functional groups, biosynthesis pathways, and biological efficacy. Below is a detailed comparison of milbemycin D with key analogs:

Structural Variations

Activity Trends

- Natural vs. Synthetic Derivatives : Natural milbemycins (D, A3/A4) generally outperform synthetic derivatives (e.g., seco-milbemycins) due to optimized stereochemistry and functional groups .

- Beta-Class Superiority : β-class derivatives (e.g., β13, β14) show enhanced activity over α-class compounds (e.g., D, A4) due to C-27 hydroxylation and extended C-25 side chains .

Key Research Findings

C-5 Hydroxyl Importance : Deletion of the C-5 hydroxyl group (e.g., in seco-milbemycins) reduces binding affinity to chloride channels, confirming its role in target interaction .

Side-Chain Optimization: Ethyl/isopropyl groups at C-25 improve lipid solubility and bioactivity. For example, 25-ethylmilbemycin β14 is 10× more potent against Caenorhabditis elegans than this compound .

Biosynthetic Insights : Seco-milbemycins (E/F) are proposed intermediates in milbemycin biosynthesis, providing clues for engineering high-yield strains .

生物活性

Milbemycin D is part of the milbemycin family, a group of macrolide antibiotics known for their broad-spectrum antiparasitic and pesticidal properties. These compounds are particularly effective against various nematodes and arthropods, making them valuable in veterinary medicine and agriculture. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, safety profiles, and relevant case studies.

This compound is characterized by its unique 16-membered macrocyclic lactone structure, which is crucial for its biological activity. The compound operates primarily through the following mechanisms:

- Neurotoxicity to Parasites : this compound enhances the release of neurotransmitters like gamma-aminobutyric acid (GABA), leading to paralysis and death in susceptible parasites.

- Inhibition of Muscle Contraction : It interferes with neuromuscular transmission, causing paralysis in nematodes and arthropods.

These mechanisms contribute to this compound's effectiveness as an antiparasitic agent while maintaining a lower toxicity profile in mammals compared to other agents like ivermectin .

Efficacy Against Parasites

This compound exhibits potent activity against various parasitic infections:

- Heartworm Prevention : It is commonly used in formulations for heartworm prevention in dogs and cats, with therapeutic dosages typically ranging from 0.5 mg/kg in dogs to 2 mg/kg in cats .

- Treatment of Intestinal Nematodes : Studies have shown that this compound is effective against intestinal nematodes such as Ancylostoma species, with a single oral dose providing significant efficacy .

Comparative Efficacy Table

| Parasite | Dosage (mg/kg) | Efficacy |

|---|---|---|

| Heartworm (Dirofilaria immitis) | 0.5 (dogs) | High efficacy in prevention |

| Hookworms (Ancylostoma braziliense) | 2 (dogs) | Effective in clinical trials |

| Ear Mites (Otodectes cynotis) | 0.1% otic solution | Effective treatment |

Safety Profile and Toxicology

This compound is generally well-tolerated; however, certain breeds, particularly those with the MDR1 gene mutation (e.g., Collies), may exhibit increased sensitivity. Adverse reactions can include:

- Neurological Signs : Ataxia, tremors, and hypersalivation have been reported at higher doses .

- Case Studies : In one study involving ivermectin-sensitive Collies, mild signs were observed at doses exceeding 5 mg/kg .

Case Study Overview

A notable case study examined the effects of this compound on a group of Collies with known MDR1 mutations:

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for characterizing the structural integrity of Milbemycin D?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR) to confirm stereochemical configuration . For novel derivatives, include mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Ensure experimental protocols align with reproducibility standards, such as documenting solvent systems and instrument calibration .

Q. How can researchers validate the bioactivity of this compound against parasitic nematodes in vitro?

- Methodological Answer : Design dose-response assays using standardized nematode strains (e.g., Haemonchus contortus larvae) in microplate formats. Include positive controls (e.g., ivermectin) and negative controls (solvent-only). Measure paralysis rates via motility scoring and validate results with statistical models (e.g., probit analysis for EC₅₀ values). Ensure all protocols are peer-reviewed for reproducibility .

Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Monitor reaction yield , purity (via HPLC ≥98%), and residual solvent levels. Use quality control (QC) metrics such as peptide content analysis and salt removal (e.g., TFA <1%) if applicable. For fermentation-derived batches, standardize microbial strains (e.g., Streptomyces spp.) and growth conditions (pH, temperature) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different parasite species be resolved?

- Methodological Answer : Conduct comparative genomic studies to identify parasite-specific target variations (e.g., glutamate-gated chloride channel isoforms). Pair this with molecular docking simulations to assess this compound’s binding affinity. Validate findings using in vivo models with controlled genetic backgrounds and meta-analyses of existing datasets .

Q. What experimental strategies optimize the stability of this compound in aqueous formulations for long-term storage?

- Methodological Answer : Perform accelerated stability testing under varied conditions (temperature, pH, light exposure). Use lyophilization to reduce hydrolysis and pair with excipients like cyclodextrins for enhanced solubility. Characterize degradation products via LC-MS and apply Arrhenius modeling to predict shelf life .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzymes (e.g., CYP450 isoforms) and tissue distribution. Validate models with radiolabeled tracer studies in target species. Use microsampling techniques to minimize animal use while capturing time-concentration data .

Q. What molecular mechanisms underlie resistance to this compound in nematodes, and how can they be experimentally characterized?

- Methodological Answer : Perform whole-genome sequencing of resistant nematode strains to identify mutations (e.g., in avr-14 or glc-1 genes). Use RNA interference (RNAi) to knock down candidate resistance genes and assess restored susceptibility. Cross-reference findings with transcriptomic datasets from field isolates .

Q. Methodological Best Practices

- Data Reproducibility : Document all experimental variables (e.g., solvent purity, microbial culture conditions) in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Conflict Resolution : Apply systematic review frameworks (e.g., PRISMA) to synthesize contradictory findings. Use sensitivity analyses to test hypotheses against alternative parameters .

特性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRYQGQPDBOAU-WZBVPYLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-81-3 | |

| Record name | Milbemycin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。